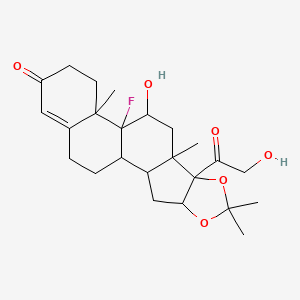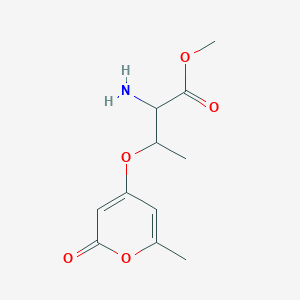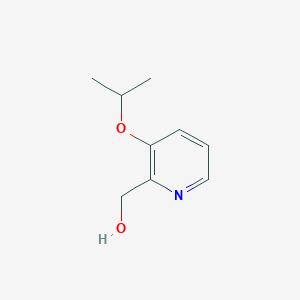![molecular formula C7H4BrN3 B13656823 6-Bromopyrido[3,4-d]pyrimidine](/img/structure/B13656823.png)
6-Bromopyrido[3,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromopyrido[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological and pharmacological activities. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring with a bromine atom attached at the 6th position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromopyrido[3,4-d]pyrimidine typically involves the following steps:
Starting Material: The synthesis begins with 2-aminonicotinonitrile.
Bromination: The aromatic ring is brominated using reagents such as N-bromosuccinimide (NBS).
Condensation and Cyclization: The brominated intermediate undergoes condensation and cyclization reactions.
Dimroth Rearrangement: The final step involves a Dimroth rearrangement to yield this compound.
Industrial Production Methods: In industrial settings, microwave irradiation is often employed to enhance the efficiency of the synthesis. This method not only improves yields but also reduces the formation of undesirable by-products .
化学反応の分析
Types of Reactions: 6-Bromopyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridopyrimidines .
科学的研究の応用
6-Bromopyrido[3,4-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 6-Bromopyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it acts as an antagonist of the human chemokine receptor CXCR2. This interaction inhibits the signaling pathways mediated by CXCR2, which are involved in inflammatory and immune responses . The compound’s ability to inhibit these pathways makes it a promising candidate for the treatment of various inflammatory and autoimmune diseases.
類似化合物との比較
- 6-Chloropyrido[3,4-d]pyrimidine
- 6-Fluoropyrido[3,4-d]pyrimidine
- 6-Iodopyrido[3,4-d]pyrimidine
Comparison: 6-Bromopyrido[3,4-d]pyrimidine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable scaffold for drug development .
特性
分子式 |
C7H4BrN3 |
|---|---|
分子量 |
210.03 g/mol |
IUPAC名 |
6-bromopyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H4BrN3/c8-7-1-5-2-9-4-11-6(5)3-10-7/h1-4H |
InChIキー |
ZGHKXVYFZYZTJL-UHFFFAOYSA-N |
正規SMILES |
C1=C2C=NC=NC2=CN=C1Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E)-3-(3,4-Dihydroxyphenyl)-N-[2-(3,4-dihydroxyphenyl)ethyl]prop-2-enamide](/img/structure/B13656746.png)


![3-(4-Iodopyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656766.png)






![2-[3-(2H-1,2,3,4-tetrazol-5-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13656797.png)
![5,5'-(4'-Formyl-[1,1'-biphenyl]-3,5-diyl)dipicolinaldehyde](/img/structure/B13656799.png)

